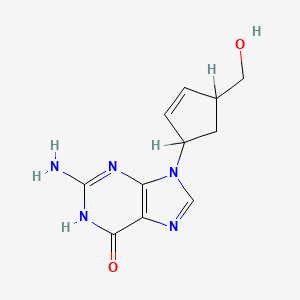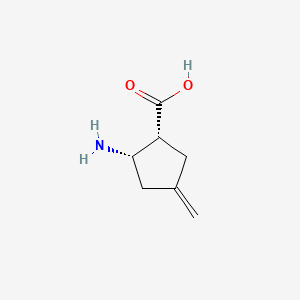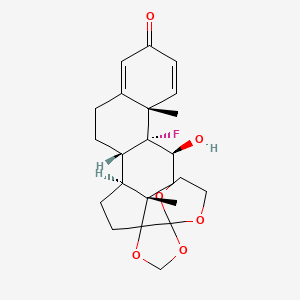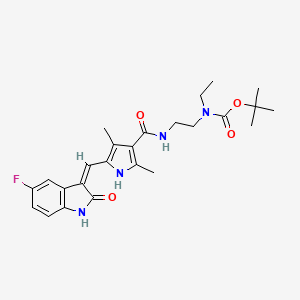
Carbovir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbovir is a new generation of antiviral drug that has been developed to combat a wide range of viral infections. It is a nucleoside analog that has been designed to mimic the natural nucleoside building blocks of DNA and RNA. This compound is a prodrug, which means that it is converted into an active drug form in the body. This active form, called this compound triphosphate, is able to inhibit the replication of virus particles by interfering with the production of viral DNA and RNA. This compound is currently being studied for its potential use in treating a variety of viral infections, including HIV, herpes, and hepatitis B and C.
Wissenschaftliche Forschungsanwendungen
Antivirales Mittel zur Behandlung von HIV
Carbovir ist ein Guaninnukleosid-Analogon {svg_1} und wurde als potenter Inhibitor der HIV-1-Replikation identifiziert {svg_2}. Es wird zur Behandlung von HIV-Infektionen eingesetzt {svg_3} {svg_4}.
ProTide-Technologie
Die Anwendung der Pronukleotid-(ProTide)-Technologie bei this compound wurde untersucht {svg_5} {svg_6}. Diese Technologie verbessert die antivirale Wirksamkeit von Medikamenten {svg_7} {svg_8}.
Steigerung der this compound-Triphosphat-Spiegel
Es wurde festgestellt, dass die Anwendung der ProTide-Technologie bei this compound die this compound-Triphosphat-Spiegel in Zellen erhöht {svg_9} {svg_10}. Dies könnte die Wirksamkeit des Arzneimittels möglicherweise erhöhen.
Anti-HBV-Wirksamkeit
Die Anti-HBV-(Hepatitis-B-Virus)-Wirksamkeit von this compound kann durch die Bildung von ProTiden verbessert werden {svg_11} {svg_12}. Damit ist es ein potenzieller Kandidat für die Behandlung von Hepatitis B.
Phosphoramidat-Analoga
Es wurden Forschungen zur Herstellung von Phosphoramidat-Analogen von this compound durchgeführt {svg_13} {svg_14}. Diese Analoga könnten möglicherweise andere oder verbesserte Eigenschaften haben.
Pharmakokinetische Disposition
Die pharmakokinetische Disposition von this compound wurde bei Cynomolgus-Affen untersucht {svg_15}. Diese Forschung könnte helfen zu verstehen, wie das Medikament metabolisiert und ausgeschieden wird.
Wirkmechanismus
Target of Action
Carbovir, also known as Abacavir, is a potent antiviral agent primarily used in the treatment of HIV . The primary target of this compound is the HIV-1 reverse transcriptase , an enzyme that plays a crucial role in the replication of the HIV virus .
Mode of Action
This compound is a synthetic carbocyclic nucleoside analogue . Once inside the cell, it is metabolized to its active form, This compound triphosphate (CBV-TP) . CBV-TP competes with the natural substrate, deoxyguanosine-5’-triphosphate (dGTP), for incorporation into the viral DNA . Once incorporated, it acts as a chain terminator, preventing the addition of further nucleotides and thus halting the replication of the viral DNA .
Biochemical Pathways
This compound’s active metabolite, CBV-TP, inhibits the reverse transcriptase enzyme, which is essential for the replication of the HIV virus . By blocking this enzyme, this compound disrupts the viral life cycle and prevents the virus from multiplying .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats . After administration, this compound is rapidly metabolized to CBV-TP, with a terminal elimination half-life of 21.4 minutes . The total body clearance was found to be 55.2 ml/min per kg, which is within the range of hepatic blood flow . The volume of distribution at steady state was 1,123 ml/kg . The oral bioavailability of this compound was found to be 0.101 .
Result of Action
The incorporation of this compound into the viral DNA results in the termination of the DNA chain, thereby inhibiting the replication of the HIV virus . This leads to a decrease in viral load and retards or prevents the damage to the immune system .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Carbovir interacts with various enzymes and proteins within the cell. It is primarily metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . The product of this metabolism, CBV-TP, inhibits the HIV reverse transcriptase, an enzyme crucial for the replication of HIV .
Cellular Effects
This compound has significant effects on cellular processes. It specifically inhibits the incorporation of nucleic acid precursors into DNA but does not affect the incorporation of radiolabeled precursors into RNA or protein . This suggests that the cytotoxicity of this compound is due to the inhibition of DNA synthesis .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its active metabolite, CBV-TP. This metabolite inhibits HIV reverse transcriptase, thereby preventing the replication of the virus . Additionally, this compound does not affect the metabolism of other antiretroviral drugs, such as AZT .
Temporal Effects in Laboratory Settings
The half-life of CBV-TP in cells is approximately 2.5 hours, similar to that of the 5’-triphosphate of zidovudine (AZT). Unlike the levels of the 5’-triphosphate of AZT, CBV-TP levels decline without evidence of a plateau . This suggests that the effects of this compound may change over time in laboratory settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized to CBV-TP by ADH and UGT enzymes . There is no evidence of the degradation of this compound by purine nucleoside phosphorylase .
Transport and Distribution
This compound is distributed to extravascular spaces, suggesting that it is transported within cells and tissues . The binding to plasma proteins is about 50% and is independent of the plasma this compound concentration .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Carbovir involves the conversion of 2,3-dideoxy-5-O-trityl-beta-D-ribofuranose to Carbovir through a series of chemical reactions.", "Starting Materials": [ "2,3-dideoxy-5-O-trityl-beta-D-ribofuranose", "Triethylamine", "Methanesulfonyl chloride", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate", "N,N-Dimethylformamide", "Sodium azide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: 2,3-dideoxy-5-O-trityl-beta-D-ribofuranose is reacted with triethylamine and methanesulfonyl chloride in N,N-dimethylformamide to form 2,3-dideoxy-5-O-trityl-beta-D-ribofuranosyl methanesulfonate.", "Step 2: Sodium azide is added to the reaction mixture from step 1 and the resulting mixture is stirred at room temperature for 24 hours to form 2,3-dideoxy-3-azido-5-O-trityl-beta-D-ribofuranosyl methanesulfonate.", "Step 3: The reaction mixture from step 2 is treated with hydrogen gas in the presence of palladium on carbon to form 2,3-dideoxy-3-amino-5-O-trityl-beta-D-ribofuranosyl methanesulfonate.", "Step 4: The reaction mixture from step 3 is treated with sodium bicarbonate and water to form 2,3-dideoxy-3-amino-5-O-trityl-beta-D-ribofuranose.", "Step 5: The reaction mixture from step 4 is treated with hydrochloric acid to remove the trityl protecting group and form 2,3-dideoxy-3-amino-beta-D-ribofuranose.", "Step 6: The reaction mixture from step 5 is treated with sodium hydride and ethyl acetate to form Carbovir." ] } | |
| 118353-05-2 | |
Molekularformel |
C11H13N5O2 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1 |
InChI-Schlüssel |
XSSYCIGJYCVRRK-NKWVEPMBSA-N |
Isomerische SMILES |
C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO |
SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |
Kanonische SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |
Synonyme |
rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one; (+/-)-Carbovir; cis-Carbovir; GR 90352X; NSC 614846; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3](/img/no-structure.png)





![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)


